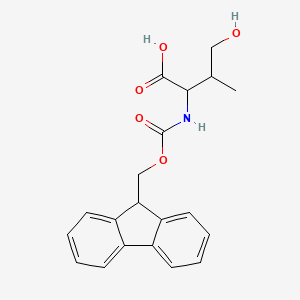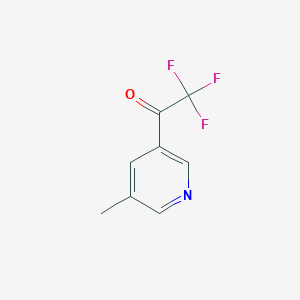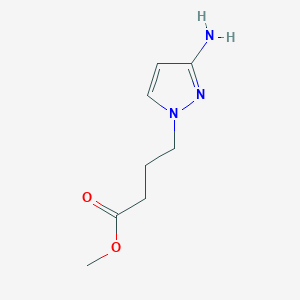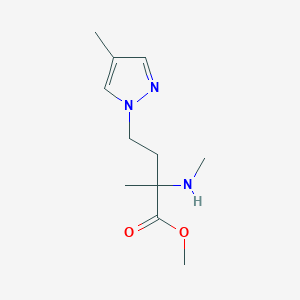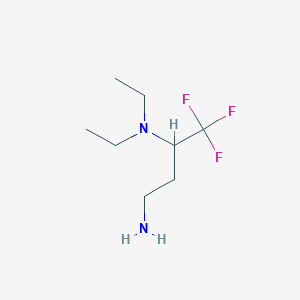
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine is a chemical compound with the molecular formula C8H17F3N2 and a molecular weight of 198.23 g/mol . This compound is characterized by the presence of two ethyl groups and three fluorine atoms attached to a butane-1,3-diamine backbone. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine typically involves the reaction of 4,4,4-trifluorobutan-1,3-dione with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, hydroxides, or alkoxides.
Applications De Recherche Scientifique
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms can improve the bioavailability and metabolic stability of these compounds.
Medicine: It is investigated for its potential use in drug discovery and development. The presence of fluorine atoms can enhance the potency and selectivity of drug candidates.
Mécanisme D'action
The mechanism of action of n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, enhancing its binding affinity and specificity. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diamine can be compared with other similar compounds, such as:
n3,n3-Dimethyl-4,4,4-trifluorobutane-1,3-diamine: This compound has methyl groups instead of ethyl groups, resulting in different chemical and physical properties.
n3,n3-Diethyl-4,4,4-trifluoropentane-1,3-diamine: This compound has an additional carbon atom in the backbone, which can affect its reactivity and applications.
n3,n3-Diethyl-4,4,4-trifluorobutane-1,3-diol: This compound has hydroxyl groups instead of amine groups, leading to different chemical behavior and uses.
This compound stands out due to its unique combination of ethyl groups and fluorine atoms, which impart specific properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C8H17F3N2 |
|---|---|
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
3-N,3-N-diethyl-4,4,4-trifluorobutane-1,3-diamine |
InChI |
InChI=1S/C8H17F3N2/c1-3-13(4-2)7(5-6-12)8(9,10)11/h7H,3-6,12H2,1-2H3 |
Clé InChI |
WSOJTBBUJCUJJU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


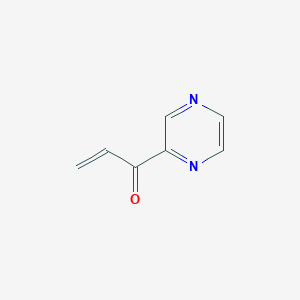
![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)
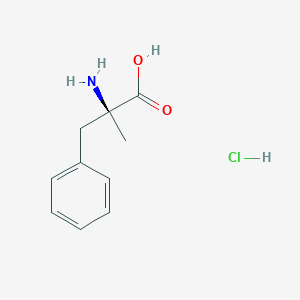

![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)
![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
